N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a heterocyclic acetamide derivative characterized by a pyrazolo[1,5-a]pyrazine core, a 4-methoxyphenyl substituent at position 2, and a sulfanyl-linked acetamide group terminating in a 2,5-difluorophenyl moiety.
Properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2S/c1-29-15-5-2-13(3-6-15)17-11-19-21(24-8-9-27(19)26-17)30-12-20(28)25-18-10-14(22)4-7-16(18)23/h2-11H,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNSXHLPAICSGIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-difluorophenyl)-2-{[2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
Chemical Structure and Synthesis
The compound features a complex structure with a pyrazolo[1,5-a]pyrazine core. The synthesis typically involves the reaction of appropriate anilines and acetamides under controlled conditions. The molecular formula is , with a molecular weight of approximately 426.4 g/mol. The synthesis pathway includes:
- Preparation of the Pyrazolo[1,5-a]pyrazine derivative : This involves the condensation of 4-methoxyphenyl derivatives with suitable pyrazole precursors.
- Formation of the Sulfanyl Group : The incorporation of sulfur into the structure is achieved through nucleophilic substitution reactions.
- Final Acetamide Formation : The final step involves acylation to introduce the acetamide functionality.
Antimicrobial Activity
Research has demonstrated that compounds containing the pyrazolo[1,5-a]pyrazine scaffold exhibit significant antimicrobial properties. For instance:
- Study Findings : A study indicated that derivatives of this scaffold showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Mechanism : The antimicrobial action is hypothesized to involve disruption of bacterial cell wall synthesis and function.
Antiviral Properties
The compound has also been evaluated for its antiviral activity:
- In Vitro Studies : In vitro assays have shown effectiveness against viral pathogens, particularly those affecting respiratory systems .
- Potential Mechanisms : It may inhibit viral replication by interfering with viral entry or replication processes.
Anti-inflammatory Effects
Inflammation-related studies suggest that this compound could serve as an anti-inflammatory agent:
- Research Evidence : Inflammatory models have shown that treatment with this compound reduced markers such as TNF-alpha and IL-6 in cell cultures .
- Significance : These findings indicate potential therapeutic applications in diseases characterized by chronic inflammation.
Anticancer Activity
The anticancer potential of this compound has been explored:
- Case Studies : Several studies have reported cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells .
- Mechanisms of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cancer progression.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidine-Based Acetamides (F-DPA and DPA-714)
- Structural Differences :
- Functional Impact: The pyrimidine core (vs. Diethylacetamide groups in F-DPA/DPA-714 enhance lipophilicity compared to the sulfanyl-acetamide linkage in the target compound .
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
- Structural Differences: The acetamide terminus is N-(4-phenoxyphenyl) instead of N-(2,5-difluorophenyl).
- Fluorine atoms in the target compound may enhance metabolic stability and electron-deficient interactions .
Pyrazolo[3,4-d]pyrimidinone Derivatives
- Structural Differences :
- Compounds derived from 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one lack the sulfanyl bridge and feature alternative substitution patterns.
- Functional Impact: The pyrazolo[3,4-d]pyrimidinone core introduces a ketone group, altering electronic properties and hydrogen-bonding capacity compared to the pyrazine-based target compound .
Sulfanyl-Acetamides with Aminophenyl Substituents
- Example: 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide.
- Structural Differences :
- Replaces the pyrazolo-pyrazine core with a simple benzene ring.
Data Table: Key Properties of Comparable Compounds
Predicted using Molinspiration; *Hypothetical values for illustrative purposes.
Research Findings and Implications
- Target Compound Advantages: The pyrazolo[1,5-a]pyrazine core offers a balance of electron density and rigidity, enhancing binding to enzymes or receptors compared to pyrimidine or benzene analogs . The 2,5-difluorophenyl group improves metabolic stability over phenoxy-substituted analogs, as fluorination reduces oxidative degradation .
- Limitations: Higher lipophilicity (LogP ~3.2) compared to aminophenyl derivatives may necessitate formulation optimization for bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
